molecular formula C19H13ClF6N4O2 B2635705 (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 318248-54-3

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

Cat. No.: B2635705
CAS No.: 318248-54-3
M. Wt: 478.78
InChI Key: PRSFPVQDOGHPGH-KYMQWJLESA-N
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Description

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine is a useful research compound. Its molecular formula is C19H13ClF6N4O2 and its molecular weight is 478.78. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2/b29-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSFPVQDOGHPGH-KYMQWJLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCO/N=C\C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine is a complex organic compound with significant potential in pharmacology, particularly due to its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C19H13ClF6N4O2
  • Molecular Weight : 478.78 g/mol
  • CAS Number : 318248-54-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which is crucial for effective interaction with biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and anxiety disorders .
  • Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit multikinase inhibitory effects, impacting cancer-related pathways .

Biological Activity and Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Anti-inflammatory : Pyrazole derivatives are often developed as anti-inflammatory agents, with studies showing significant inhibition of COX enzymes.
  • Antidepressant : Some derivatives have shown promise in modulating serotonin pathways, potentially serving as antidepressants.
  • Anticancer : The inhibition of specific kinases by structurally related compounds suggests potential anticancer properties.

Case Studies

Several studies have reported on the biological effects of pyrazole derivatives:

  • Anti-inflammatory Activity :
    • A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .
  • Antidepressant Effects :
    • Research indicated that compounds with similar structures modulated serotonin uptake, leading to improved mood in preclinical models .
  • Multikinase Inhibition :
    • A study highlighted the ability of related compounds to inhibit multiple kinases involved in cancer progression, suggesting a potential therapeutic application in oncology .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryPyrazole derivativesReduced inflammation in models
AntidepressantSimilar pyrazolesImproved mood and serotonin modulation
AnticancerMultikinase inhibitorsInhibition of cancer-related kinases

Q & A

Q. How can researchers design a synthetic route for (Z)-configured target compound, considering the stereoselective formation of the imine bond?

Methodological Answer: The synthesis should prioritize stereochemical control during imine bond formation. A multi-step approach is recommended:

  • Step 1: Synthesize the pyridine-pyrazole core via condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) with a substituted pyrazole-carboxaldehyde. This step may utilize catalytic copper(I) bromide and cesium carbonate in DMSO at 35°C to promote coupling .
  • Step 2: Introduce the phenoxyethoxyamine side chain via nucleophilic substitution. For example, react the aldehyde intermediate with 2-[3-(trifluoromethyl)phenoxy]ethylamine under mild acidic conditions (e.g., AcOH, 60°C) to favor Z-configuration through kinetic control .
  • Characterization: Confirm stereochemistry using NOESY NMR to detect spatial proximity between the pyridyl Cl and phenoxy groups. HRMS (ESI) and X-ray crystallography (if crystalline) provide additional validation .

Q. What spectroscopic techniques are critical for structural elucidation of intermediates and the final compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify proton environments, such as the imine proton (δ ~8.5 ppm) and trifluoromethyl groups (δ ~120-125 ppm in ¹³C). Splitting patterns in the pyrazole ring protons (e.g., δ 6.8–7.2 ppm) confirm regiochemistry .
  • IR Spectroscopy: Detect characteristic stretches for C=N (1640–1680 cm⁻¹) and C-O-C (1240–1270 cm⁻¹) .
  • HRMS (ESI): Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and F content .

Q. How can reaction conditions be optimized for the cyclization step involving the pyrazole-pyridine core?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) for improved solubility of intermediates. DMSO enhances reaction rates in copper-catalyzed couplings .
  • Base Selection: Compare inorganic bases (e.g., Cs₂CO₃) vs. organic bases (Et₃N). Cs₂CO₃ is preferred for deprotonating acidic NH groups in pyrazole intermediates .
  • Temperature Gradients: Optimize between 25–80°C. Lower temperatures (35°C) reduce side reactions like oxidation of the imine bond .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition assays?

Methodological Answer:

  • Purity Assessment: Quantify impurities via HPLC-MS. Residual solvents (e.g., DMSO) or unreacted starting materials (e.g., pyridin-2-amine derivatives) may artificially modulate activity .
  • Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation in assay buffers. Add co-solvents (e.g., 0.1% Tween-20) to improve compound dispersion .
  • Enzyme Kinetics: Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. Z-configuration may alter binding kinetics due to steric effects .

Q. What computational strategies predict the Z/E isomer stability and reactivity in aqueous environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to calculate Gibbs free energy differences between Z and E isomers. Solvent effects (e.g., water) are modeled via PCM or SMD .
  • MD Simulations: Run nanosecond-scale simulations in explicit water to assess conformational stability. The trifluoromethylphenoxy group may stabilize the Z-isomer via hydrophobic interactions .
  • pKa Prediction: Tools like MarvinSketch estimate the imine nitrogen’s pKa (~5–7), guiding pH-dependent stability studies .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during scale-up?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole NH) to steer electrophilic substitution to the 5-position .
  • Catalytic Systems: Screen Pd/Cu bimetallic catalysts for C-H activation. For example, Pd(OAc)₂ with neocuproine enhances selectivity in aryl-aryl couplings .
  • In Situ Monitoring: Use ReactIR to track reaction progress and abort if regioselectivity drops below 90% .

Q. What crystallographic techniques validate the solid-state conformation of the Z-isomer?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., hexane/EtOAc). The Z-configuration is confirmed by dihedral angles between the pyridyl and phenoxy planes (<10°) .
  • PXRD: Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .
  • Thermal Analysis (DSC/TGA): Assess melting points and decomposition profiles. Z-isomers often exhibit higher thermal stability due to reduced steric strain .

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